molecular formula C44H70O16 B14795819 2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No.: B14795819
M. Wt: 855.0 g/mol
InChI Key: LRRDDWMXYOSKIC-GJAFGZJPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Polyphyllin I is primarily extracted from the rhizomes of Paris polyphylla. The extraction process involves using solvents like n-butanol and macroporous adsorption resin chromatography . The compound is then separated using silica gel column chromatography and preparative high-performance liquid chromatography .

Industrial Production Methods

Industrial production of Polyphyllin I focuses on optimizing the extraction and purification processes to ensure high yield and purity. Techniques such as self-microemulsifying drug delivery systems have been developed to improve the solubility and bioavailability of Polyphyllin I .

Chemical Reactions Analysis

Types of Reactions

Polyphyllin I undergoes various chemical reactions, including:

    Oxidation: Polyphyllin I can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the steroidal backbone of Polyphyllin I.

    Substitution: Substitution reactions can introduce different functional groups into the Polyphyllin I molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Polyphyllin I, which may exhibit different biological activities .

Properties

Molecular Formula

C44H70O16

Molecular Weight

855.0 g/mol

IUPAC Name

2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C44H70O16/c1-19-8-13-44(53-18-19)20(2)30-27(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)55-41-38(59-39-35(51)33(49)31(47)21(3)54-39)36(52)37(29(17-46)57-41)58-40-34(50)32(48)28(16-45)56-40/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19?,20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42-,43-,44+/m0/s1

InChI Key

LRRDDWMXYOSKIC-GJAFGZJPSA-N

Isomeric SMILES

CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1

Origin of Product

United States

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